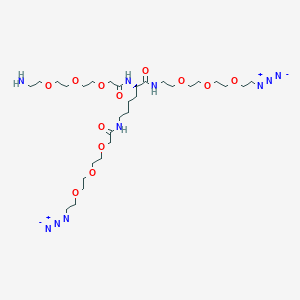
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: is a branched linker compound used in the synthesis of antibody-drug conjugates. This compound features a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility. The presence of azide groups allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of PEG3-N3: The synthesis begins with the preparation of PEG3-N3 by reacting polyethylene glycol with sodium azide under appropriate conditions.
Coupling with Lysine: The PEG3-N3 is then coupled with lysine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: The final step involves the coupling of the PEG3-N3-lysine intermediate with another PEG3-N3 molecule to form the branched structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azide groups in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 readily participate in click chemistry reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under mild conditions to achieve substitution.
Major Products:
Triazole Linkages: Formed through click chemistry.
Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Bioconjugation: Used to link biomolecules such as proteins and peptides.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Biology:
Cell Labeling: Facilitates the labeling of cells with fluorescent tags for imaging studies.
Protein Modification: Enables the modification of proteins for functional studies.
Medicine:
Antibody-Drug Conjugates: Integral in the synthesis of targeted cancer therapies.
Diagnostics: Used in the development of diagnostic assays.
Industry:
Polymer Chemistry: Utilized in the synthesis of functionalized polymers.
Material Science: Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 primarily involves its ability to form stable linkages through click chemistry. The azide groups react with alkynes to form triazole linkages, which are highly stable and biocompatible. This property makes it an excellent tool for bioconjugation and drug delivery applications.
Comparison with Similar Compounds
Amine-PEG2-Lys(PEG2-N3)-PEG2-N3: Similar structure with shorter PEG spacers.
Amine-PEG4-Lys(PEG4-N3)-PEG4-N3: Similar structure with longer PEG spacers.
Uniqueness:
Optimal PEG Length: The PEG3 spacer in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 provides a balance between solubility and biocompatibility, making it more versatile than its shorter or longer counterparts.
Branched Structure: The branched structure allows for multiple functionalizations, enhancing its utility in complex bioconjugation applications.
Properties
Molecular Formula |
C30H58N10O12 |
|---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-6-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C30H58N10O12/c31-4-9-44-13-17-49-22-24-52-26-29(42)38-27(30(43)35-6-10-45-14-18-48-19-15-46-11-7-36-39-32)3-1-2-5-34-28(41)25-51-23-21-50-20-16-47-12-8-37-40-33/h27H,1-26,31H2,(H,34,41)(H,35,43)(H,38,42)/t27-/m0/s1 |
InChI Key |
SJLHOKKVDLXMOO-MHZLTWQESA-N |
Isomeric SMILES |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
Canonical SMILES |
C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


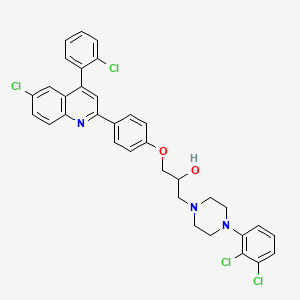

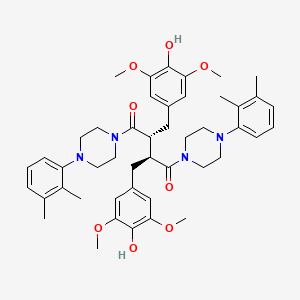
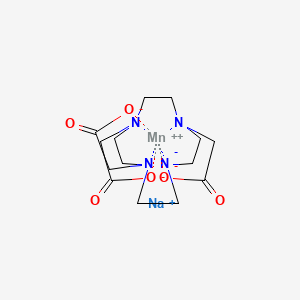
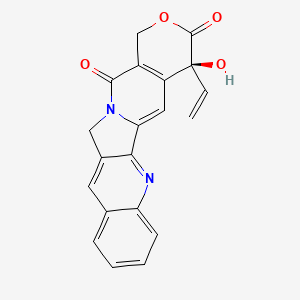

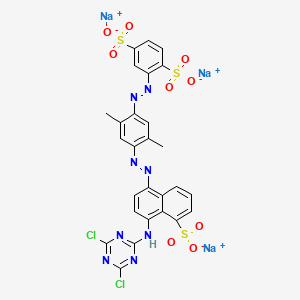
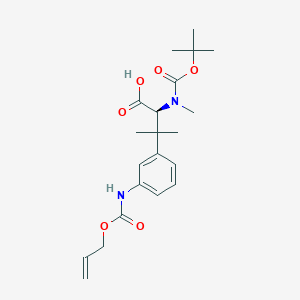
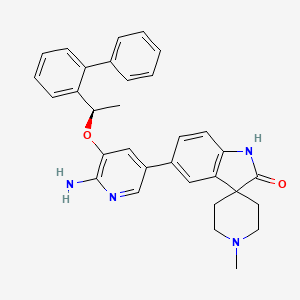
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
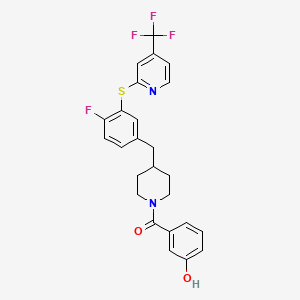
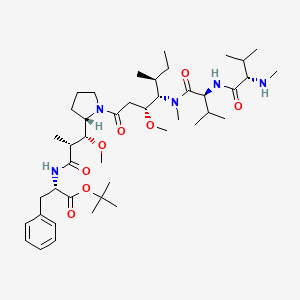
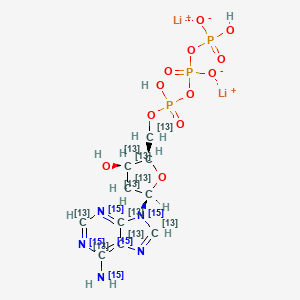
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
